
(3-Amino-2,2-difluoropropyl)diethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-2,2-difluoropropyl)diethylamine is an organic compound characterized by the presence of an amino group and two fluorine atoms attached to a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2,2-difluoropropyl)diethylamine typically involves nucleophilic substitution reactions. One common method is the reaction of diethylamine with a suitable fluorinated alkyl halide under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Amino-2,2-difluoropropyl)diethylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
(3-Amino-2,2-difluoropropyl)diethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (3-Amino-2,2-difluoropropyl)diethylamine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can modulate biological pathways and chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Diethylamine: A simpler amine with similar basicity but lacking the fluorinated propyl chain.
(3-Amino-2,2-difluoropropyl)methylamine: Similar structure but with a methyl group instead of diethylamine.
(3-Amino-2,2-difluoropropyl)ethylamine: Similar structure but with an ethyl group instead of diethylamine.
Uniqueness
(3-Amino-2,2-difluoropropyl)diethylamine is unique due to the presence of both diethylamine and fluorinated propyl groups, which confer distinct chemical properties and reactivity. The fluorine atoms enhance the compound’s stability and influence its interactions with biological targets, making it valuable for various applications.
Propiedades
Fórmula molecular |
C7H16F2N2 |
|---|---|
Peso molecular |
166.21 g/mol |
Nombre IUPAC |
N',N'-diethyl-2,2-difluoropropane-1,3-diamine |
InChI |
InChI=1S/C7H16F2N2/c1-3-11(4-2)6-7(8,9)5-10/h3-6,10H2,1-2H3 |
Clave InChI |
WHEUFRVNEWESEK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(CN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15301186.png)
![rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15301194.png)

![1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B15301202.png)
![N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B15301216.png)
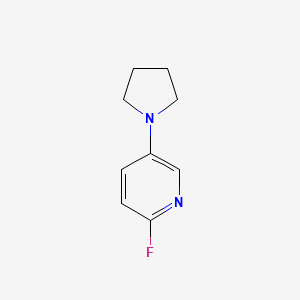

![2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid](/img/structure/B15301232.png)
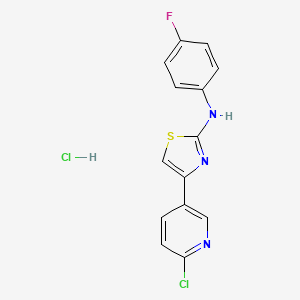

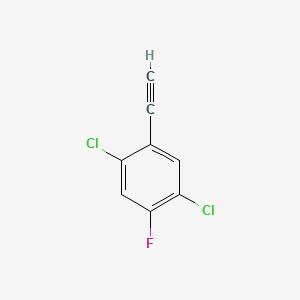
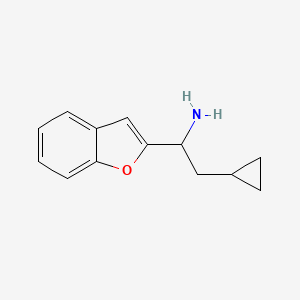
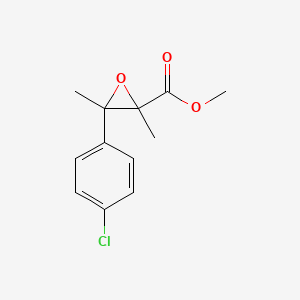
![2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B15301283.png)
